molecular formula C10H14O3 B14312292 3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one CAS No. 116214-72-3

3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one

Katalognummer: B14312292
CAS-Nummer: 116214-72-3
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: ICMPSKVLKUYKIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one is a chemical compound with the molecular formula C₉H₁₂O₃ It is a derivative of oxolan-2-one, featuring an ethyl group at the 3-position and a prop-2-ynoxymethyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one derivatives with appropriate alkylating agents

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one: Similar in structure but with a prop-2-enoxymethyl group instead of a prop-2-ynoxymethyl group.

    3-Ethyl-5-(methoxymethyl)oxolan-2-one: Features a methoxymethyl group at the 5-position.

    3-Ethyl-5-(ethoxymethyl)oxolan-2-one: Contains an ethoxymethyl group at the 5-position.

Uniqueness

3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one is unique due to the presence of the prop-2-ynoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

116214-72-3

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

3-ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one

InChI

InChI=1S/C10H14O3/c1-3-5-12-7-9-6-8(4-2)10(11)13-9/h1,8-9H,4-7H2,2H3

InChI-Schlüssel

ICMPSKVLKUYKIV-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC(OC1=O)COCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.